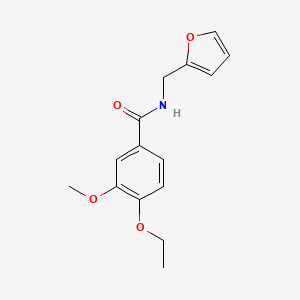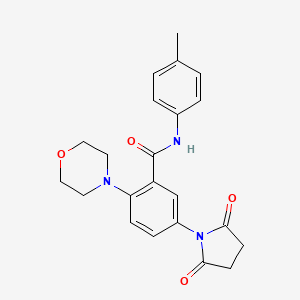
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide
Vue d'ensemble
Description
5-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)-2-(1-piperidinyl)benzamide, commonly known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of pharmaceutical research. DPP-4 inhibitors are a class of drugs that are used for the treatment of type 2 diabetes mellitus.
Mécanisme D'action
The mechanism of action of DPP-4 inhibitors involves the inhibition of DPP-4, which results in increased levels of incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion in a glucose-dependent manner. This leads to improved glucose control and insulin secretion.
Biochemical and Physiological Effects:
DPP-4 inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, improved glucose control, and reduced oxidative stress. These effects are mediated by the increased levels of incretin hormones, which stimulate insulin secretion and inhibit glucagon secretion. DPP-4 inhibitors have also been shown to have anti-inflammatory and anti-atherosclerotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
DPP-4 inhibitors have several advantages for lab experiments, including their specificity for DPP-4, their well-defined mechanism of action, and their ability to improve glucose control. However, DPP-4 inhibitors also have some limitations, such as their short half-life and their potential for off-target effects.
Orientations Futures
There are several future directions for DPP-4 inhibitor research, including the development of more potent and selective inhibitors, the investigation of the long-term effects of DPP-4 inhibition, and the exploration of the potential therapeutic applications of DPP-4 inhibitors beyond diabetes mellitus. Additionally, there is a need for further research into the safety and efficacy of DPP-4 inhibitors in various patient populations, such as those with renal impairment or cardiovascular disease.
Conclusion:
In conclusion, DPP-4 inhibitors are a promising class of drugs for the treatment of type 2 diabetes mellitus. These drugs work by inhibiting the activity of DPP-4, which leads to increased levels of incretin hormones and improved glucose control. DPP-4 inhibitors have several advantages for lab experiments, but also have some limitations. There are several future directions for DPP-4 inhibitor research, including the development of more potent and selective inhibitors and the investigation of their long-term effects and potential therapeutic applications.
Applications De Recherche Scientifique
DPP-4 inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. These drugs work by inhibiting the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. Incretin hormones play a crucial role in regulating glucose metabolism and insulin secretion. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which leads to improved glucose control and insulin secretion.
Propriétés
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)-2-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-5-7-17(8-6-16)24-23(29)19-15-18(26-21(27)11-12-22(26)28)9-10-20(19)25-13-3-2-4-14-25/h5-10,15H,2-4,11-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITSINPCEKSMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)CCC3=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7135065 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,5-dichloro-2-hydroxybenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3446962.png)
![4-[(2-hydroxy-5-methylbenzyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3446968.png)
![3-[(1,3-benzoxazol-2-ylthio)methyl]-7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3446977.png)
![3-(3,4-dimethoxybenzyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3446979.png)

![ethyl [5-(anilinocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B3446993.png)
![N-{2,5-diethoxy-4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B3446998.png)
![N,N-diethyl-4-{[(1-oxo-4-phenyl-2(1H)-phthalazinyl)acetyl]amino}benzamide](/img/structure/B3447011.png)
![2-methyl-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B3447025.png)
![5-oxo-5-({4-[(2-pyridinylamino)carbonyl]phenyl}amino)pentanoic acid](/img/structure/B3447033.png)

![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3447049.png)
![methyl 1-[3-(1H-imidazol-1-yl)propyl]-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3447058.png)
![N-{4-[1-(2-chloro-4-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B3447071.png)